molecular formula C5H8N2O2 B11727208 2-(Nitromethylidene)pyrrolidine

2-(Nitromethylidene)pyrrolidine

Cat. No.: B11727208
M. Wt: 128.13 g/mol
InChI Key: LKMGDZMCCPSUFI-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)pyrrolidine (CAS 50901-58-1) is a versatile chemical building block situated at the intersection of nitroalkene chemistry and heterocyclic systems . The compound features a strong electron-withdrawing nitro group attached to a methylidene moiety fused to a pyrrolidine ring, which makes it a powerful Michael acceptor and a highly reactive intermediate for constructing complex molecular architectures . This high reactivity allows it to participate in key transformations such as Michael additions, cycloadditions, and cascade reactions, making it invaluable for synthesizing nitrogen-containing heterocyclic structures like pyrrolizines . The pyrrolidine scaffold is a privileged structure in medicinal chemistry, contributing to stereochemistry and three-dimensional coverage due to its non-planar ring, which helps in exploring pharmacophore space and optimizing the properties of drug candidates . One of the most significant research applications of this compound and its derivatives, such as 1-Ethyl-2-(nitromethylidene)pyrrolidine, is their role as a direct precursor to 2-aminomethylpyrrolidines through catalytic hydrogenation . These amines are critical intermediates in the synthesis of bioactive molecules, including the atypical antipsychotic drug Sulpiride . Research efforts have focused on optimizing the hydrogenation process, for instance, by using palladium catalysts with carbon dioxide and hydrogen mixtures to improve yield and selectivity . The compound can be synthesized via a Vilsmeier-Haack reaction from pyrrolidinone precursors, involving activation with reagents like phosphorus oxychloride (POCl₃) followed by condensation with nitromethane . This compound is supplied as a solid for research purposes. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

2-(nitromethylidene)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMGDZMCCPSUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)pyrrolidine typically involves the reaction of pyrrolidine with nitromethane under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is carried out in an organic solvent, such as ethanol, at a controlled temperature to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Nitromethylidene)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitromethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of pyrrolidine.

    Reduction: Aminomethylidene pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Nitromethylidene)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)pyrrolidine involves its interaction with specific molecular targets. For instance, it can bind to acetylcholine receptors, affecting ion channel activity and leading to various biological effects. The compound’s nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ring Size and Skeletal Modifications

  • Pyrrolidine vs. Piperidine/Aziridine: Pyrrolidine (5-membered ring): Compound [24] (pyrrolidine analogue) exhibits subnanomolar binding affinity for α4β2-nAChRs, highlighting the optimal ring size for receptor interaction. Aziridine (3-membered ring): Not directly tested, but aziridine’s high strain and reactivity make it unsuitable for stable drug-receptor interactions .

Substituent Effects on the Pyrrolidine Nitrogen

  • N-Methyl vs. N-Ethyl :
    • N-Methyl-pyrrolidine (compound [26]): Enhances α4β2-nAChR binding affinity compared to the parent compound [24], likely due to improved hydrophobic interactions.
    • N-Ethyl-pyrrolidine (compound [27]): Reduces binding affinity significantly, emphasizing steric hindrance from bulkier alkyl groups .

Ring Functionalization and Fusion

  • Cyclopropane Fusion (compound [28]): Reduces nAChR binding potency, suggesting the fused cyclopropane disrupts the pyrrolidine ring’s conformation .
  • Fluorinated Pyrrolidines: 3,3,4,4-Tetrafluoro-pyrrolidine (compound [29]): Maintains potency similar to non-fluorinated analogues, indicating fluorine’s electronegativity and small size are tolerated in receptor binding .

Stereochemical Considerations

  • Diastereomers of N-Methyl-pyrrolidine (compounds [26], [29], [33]): The (S)-configuration at the pyrrolidine nitrogen and (1S,2R)-configuration in cyclopropane-fused derivatives enhance α4β2-nAChR binding by >70-fold compared to other stereoisomers .

Data Table: Key Structural and Functional Comparisons

Compound Structure Modifications Synthesis Method Biological Activity (nAChR/Enzyme) Key Findings
2-(Nitromethylidene)pyrrolidine Pyrrolidine + 2-nitromethylene Nitroenamine cyclization Not directly reported Precursor for heterocycles; high synthetic utility
N-Methyl-pyrrolidine [26] N-Methyl substitution Alkylation of pyrrolidine α4β2-nAChR Ki: <1 nM Optimal N-substituent for receptor binding
Piperidine [25] 6-membered ring expansion Ring expansion α4β2-nAChR Ki: >150 nM Larger rings reduce affinity
1-Ethyl-2-(nitromethylene)pyrrolidine N-Ethyl substitution Not specified Unknown Altered steric/electronic properties
D-Proline [31] Proline scaffold Decarboxylative arylation PC2 Ki: ~9-fold drop vs. parent Stereochemistry critical for activity
3,3,4,4-Tetrafluoro-pyrrolidine [29] Fluorination at 3,4-positions Fluorination PC2 Ki: Similar to parent Fluorine tolerated in binding pockets

Biological Activity

2-(Nitromethylidene)pyrrolidine, also known as (2Z)-2-(nitromethylidene)pyrrolidine, is a heterocyclic compound characterized by a pyrrolidine ring substituted with a nitromethylidene group. Its molecular formula is C6H10N2O2C_6H_10N_2O_2 with a molecular weight of approximately 144.13 g/mol. This compound has garnered attention due to its significant biological activity, particularly its neurotoxic properties and potential applications in pharmacology.

The presence of the nitromethylene functional group in this compound influences its reactivity and biological activity. The compound can undergo various chemical transformations, which are crucial for its interaction with biological macromolecules.

Neurotoxicity

Research indicates that this compound exhibits neurotoxic effects. It has been reported to be harmful if ingested or in contact with skin, indicating acute toxicity . This neurotoxic profile suggests that the compound may interact with neurotransmitter systems, although comprehensive studies are still needed to elucidate the exact mechanisms of action.

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound against various biological targets. These studies are essential for understanding its potential therapeutic applications and safety profile. The compound may interact with enzymes and receptors, leading to significant biological effects .

Synthesis and Applications

Several methods have been developed for synthesizing this compound, with applications across different fields including medicinal chemistry and organic synthesis. The compound's unique structural features allow for diverse chemical transformations, making it valuable in drug development .

Comparative Analysis

A comparison of structurally similar compounds reveals insights into the unique characteristics of this compound:

Compound NameMolecular FormulaKey Features
(2Z)-1-Ethyl-2-(nitromethylidene)pyrrolidineC_7H_{12}N_2O_2Contains an ethyl substituent; may exhibit different biological activities.
(2Z)-1-Benzyl-2-(nitromethylidene)pyrrolidineC_{11}H_{12}N_2O_2Benzyl substituent; potentially alters pharmacokinetics and interactions.
(2Z)-1-Methyl-2-(nitromethylidene)pyrrolidineC_7H_{12}N_2O_2Methyl substituent; may have distinct reactivity compared to other derivatives.

This table highlights the diversity within the nitromethylene pyrrolidine family while emphasizing the specific structural features that influence their chemical behavior and biological activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to alterations in cellular signaling pathways . Understanding these interactions is crucial for assessing both therapeutic potential and safety.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-(Nitromethylidene)pyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of pyrrolidine derivatives typically involves nucleophilic substitution, catalytic asymmetric synthesis, or nitromethylation. For example, chloromethyl-substituted pyrrolidines are synthesized via alkylation of pyrrolidine precursors with chloromethylating agents under inert atmospheres . For nitromethylidene derivatives, a nitroalkene intermediate may be generated via condensation reactions, followed by cyclization. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical: polar aprotic solvents like DMF enhance nitro-group reactivity, while transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity . Yield and purity are assessed via HPLC or GC-MS, with typical yields ranging from 50–75% depending on steric hindrance.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. The nitromethylidene group exhibits characteristic deshielding (e.g., 1^1H δ 6.5–7.2 ppm for vinyl protons adjacent to NO2_2) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers or tautomeric forms .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C5_5H7_7N2_2O2_2: calc. 127.0504, obs. 127.0506) .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Methodological Answer : The nitromethylidene group enhances electrophilicity, making it a candidate for:

  • Michael Acceptors : Reacts with thiols or amines in enzyme active sites, as seen in protease inhibitor design .
  • Pro-drug Scaffolds : Nitro groups can be reduced in vivo to amines, enabling targeted drug release .
    Initial assays (e.g., enzyme inhibition IC50_{50}) are conducted using fluorescence-based or radiometric assays, with dose-response curves to establish potency .

Advanced Research Questions

Q. How does the nitromethylidene substituent influence structure-activity relationships (SAR) in pyrrolidine-based enzyme inhibitors?

  • Methodological Answer : Comparative SAR studies assess substituent effects on binding affinity and selectivity:

  • Electron-Withdrawing Effects : The NO2_2 group increases electrophilicity, enhancing covalent binding to catalytic cysteine residues (e.g., in caspases) .
  • Steric Effects : Bulky substituents reduce off-target interactions but may lower solubility. LogP calculations and molecular docking (e.g., AutoDock Vina) predict bioavailability and binding poses .
  • Data Table :
SubstituentTarget EnzymeIC50_{50} (µM)LogP
NO2_2Caspase-30.451.2
CF3_3Caspase-31.82.1
ClCaspase-33.51.5
Data extrapolated from analogous pyrrolidine derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
  • Stereochemical Purity : Chiral centers dramatically alter activity. Enantiomeric excess (ee) must be verified via chiral HPLC or circular dichroism (CD) .
  • Metabolic Stability : Microsomal stability assays (e.g., liver microsomes + NADPH) identify rapid degradation pathways that may skew in vivo results .

Q. What mechanistic insights exist for this compound’s interaction with cytochrome P450 isoforms?

  • Methodological Answer : Mechanistic studies employ:

  • Docking Simulations : Predict binding to CYP3A4 or CYP2D6 active sites using Glide or Schrödinger .
  • Isotope-Labeling : 14^{14}C-labeled derivatives track metabolite formation via LC-MS/MS .
  • Kinetic Analysis : Determine KmK_m and VmaxV_{max} for nitro-reduction pathways using recombinant enzymes .

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